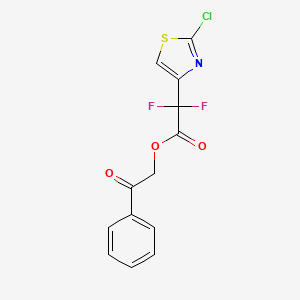
2-Oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone under acidic or basic conditions.
Introduction of the phenyl group: This step might involve a Friedel-Crafts acylation reaction using benzene and an acyl chloride.
Incorporation of the difluoroacetate group: This can be done through esterification reactions using difluoroacetic acid and an appropriate alcohol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or thiazole rings.
Reduction: Reduction reactions could target the carbonyl group or the thiazole ring.
Substitution: Halogen atoms in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the thiazole ring.
Scientific Research Applications
2-Oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its biological activity.
Industry: Utilized in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The difluoroacetate group might enhance the compound’s stability or binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-acetate: Lacks the difluoro group, which might affect its reactivity and biological activity.
2-Oxo-2-phenylethyl 2-(1,3-thiazol-4-yl)-2,2-difluoroacetate: Lacks the chlorine atom, potentially altering its chemical properties.
Uniqueness
The presence of both the difluoroacetate and chloro-thiazole groups in 2-Oxo-2-phenylethyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate makes it unique, potentially offering a combination of stability, reactivity, and biological activity not found in similar compounds.
Properties
Molecular Formula |
C13H8ClF2NO3S |
|---|---|
Molecular Weight |
331.72 g/mol |
IUPAC Name |
phenacyl 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C13H8ClF2NO3S/c14-12-17-10(7-21-12)13(15,16)11(19)20-6-9(18)8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
AXMPNUNSDCUJLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C(C2=CSC(=N2)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601880.png)

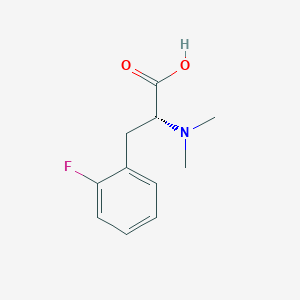
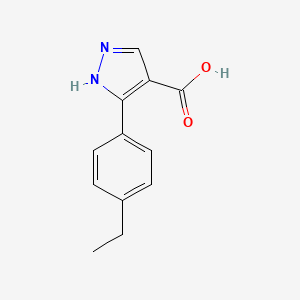




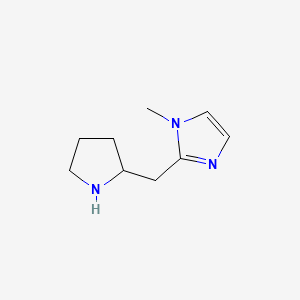
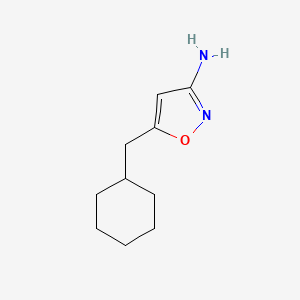
![Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)


